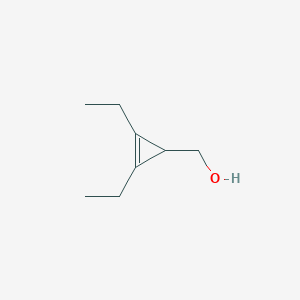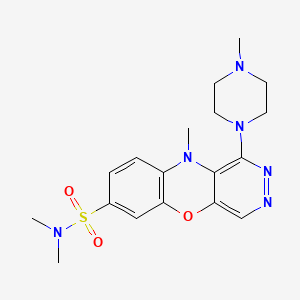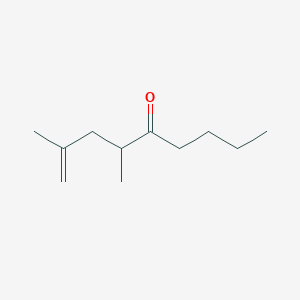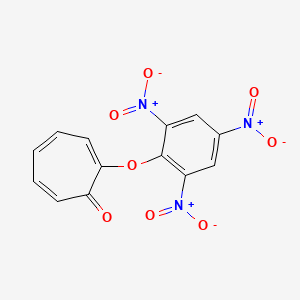arsane CAS No. 63382-62-7](/img/structure/B14507262.png)
[Diazo(trimethylstannyl)methyl](dimethyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazo(trimethylstannyl)methylarsane is a chemical compound that features a unique combination of diazo, stannyl, and arsane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazo(trimethylstannyl)methylarsane typically involves the reaction of diazo compounds with trimethylstannyl and dimethylarsane precursors. The reaction conditions often require a controlled environment to prevent decomposition and ensure the formation of the desired product. Common reagents used in the synthesis include diazoalkanes, stannyl halides, and arsane derivatives.
Industrial Production Methods
Industrial production of Diazo(trimethylstannyl)methylarsane may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diazo(trimethylstannyl)methylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler stannyl and arsane derivatives.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl and arsane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Diazo(trimethylstannyl)methylarsane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies:
Industrial Applications: It is explored for use in various industrial processes, including catalysis and material fabrication.
Mechanism of Action
The mechanism of action of Diazo(trimethylstannyl)methylarsane involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the stannyl and arsane groups can engage in coordination chemistry with metal centers. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diazo(trimethylstannyl)methylarsane include:
- Diazo(trimethylsilyl)methyl(dimethyl)arsane
- Diazo(trimethylgermyl)methyl(dimethyl)arsane
- Diazo(trimethylstannyl)methyl(dimethyl)phosphane
Uniqueness
Diazo(trimethylstannyl)methylarsane is unique due to the presence of both stannyl and arsane groups, which provide distinct reactivity compared to its silicon and germanium analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative materials.
Properties
CAS No. |
63382-62-7 |
|---|---|
Molecular Formula |
C6H15AsN2Sn |
Molecular Weight |
308.83 g/mol |
IUPAC Name |
[diazo(trimethylstannyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C3H6AsN2.3CH3.Sn/c1-4(2)3-6-5;;;;/h1-2H3;3*1H3; |
InChI Key |
RIZWSWWVUULVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C(=[N+]=[N-])[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)


![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)





![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)


